2-Hexene, 6-methoxy-, (2E)-
Description
(2E)-6-Methoxy-2-hexene is an alkene derivative with a six-carbon chain, a trans-configuration (E) double bond between carbons 2 and 3, and a methoxy (-OCH₃) group at the terminal carbon (position 6). This structure imparts unique chemical and physical properties, distinguishing it from other hexene isomers and substituted alkenes.
Properties
CAS No. |
134777-60-9 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
6-methoxyhex-2-ene |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h3-4H,5-7H2,1-2H3 |
InChI Key |
LNDGSLSBOSCHMP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexene, 6-methoxy-, (2E)- can be achieved through various methods. One common approach involves the reaction of 6-methoxy-1-hexanol with a dehydrating agent to form the desired alkene. Another method includes the use of Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the alkene.
Industrial Production Methods
In an industrial setting, the production of 2-Hexene, 6-methoxy-, (2E)- may involve catalytic processes. For example, the use of metal catalysts such as palladium or platinum can facilitate the hydrogenation of 6-methoxy-1-hexyne to form the desired product. The reaction conditions typically include elevated temperatures and pressures to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hexene, 6-methoxy-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as meta-chloroperoxybenzoic acid (MCPBA) or osmium tetroxide.
Reduction: Hydrogenation of the double bond can be achieved using hydrogen gas and a metal catalyst, converting the alkene to an alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: MCPBA in a nonaqueous solvent like chloroform or acetone.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Hexane derivatives.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
2-Hexene, 6-methoxy-, (2E)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hexene, 6-methoxy-, (2E)- involves its interaction with various molecular targets. The double bond in the compound can participate in electrophilic addition reactions, where electrophiles attack the electron-rich double bond. The methoxy group can also influence the reactivity of the compound by donating electron density through resonance and inductive effects.
Comparison with Similar Compounds
Structural Isomers of Hexene
Hexene isomers differ in double bond position and substituent arrangement, significantly affecting reactivity and applications:
- 1-Hexene : Exhibits higher reactivity in combustion studies compared to 2-hexene isomers, with an octane number of 76.4 due to its terminal double bond .
- (2E)-2-Hexene : The parent compound of (2E)-6-methoxy-2-hexene, it has an octane number of 92.7, reflecting greater stability from internal double bond placement .
Key Insight : The methoxy group in (2E)-6-methoxy-2-hexene likely reduces reactivity compared to unsubstituted 2-hexene by introducing electron-donating effects, stabilizing the molecule.
Substituted Hexenes: Functional Group Variations
Substituent Effects :
Methoxy-Substituted Compounds in Broader Context
- 6-Methoxyflavone Derivatives : Methoxy groups in aromatic systems (e.g., flavones) enhance anti-inflammatory activity but may inhibit cytochrome P450 enzymes, suggesting metabolic considerations for methoxy-substituted alkenes .
- 6-Methoxy-α-Methylnaphthaleneacetaldehyde : Exhibits a melting point of 42°C and boiling point of 356.8°C, indicating methoxy’s role in elevating phase transition temperatures .
Reactivity Trends :
Correlation with Other Compounds
A heatmap analysis () highlights strong correlations between (2E)-2-hexene derivatives and compounds like phytol, suggesting shared reactivity pathways or synergistic interactions in mixtures. This implies that (2E)-6-methoxy-2-hexene may participate in similar reaction networks, particularly in organic synthesis or polymer chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
